molecular formula C33H60O14 B14159127 Gingerglycolipid C CAS No. 35949-86-1

Gingerglycolipid C

Cat. No.: B14159127
CAS No.: 35949-86-1
M. Wt: 680.8 g/mol
InChI Key: VROZOADUAPWACT-NYURTQROSA-N
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Preparation Methods

The preparation of Gingerglycolipid C involves the extraction and purification from natural sources such as sugarcane. The high-throughput lipidomics and transcriptomic approach has been employed to identify and quantify this compound from the rind of sugarcane genotypes . The detailed synthetic routes and reaction conditions for industrial production are not extensively documented, but the extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the compound.

Chemical Reactions Analysis

Gingerglycolipid C undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Gingerglycolipid C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Gingerglycolipid C involves its interaction with molecular targets and pathways. It binds to the 3CL pro enzyme of SARS-CoV-2 with a binding energy score of -12.80 kcal/mol, forming strong hydrogen bonds with key amino acids such as Cys145, His41, Ser46, and Met49 . This binding inhibits the enzyme’s activity, thereby preventing the replication of the virus. Additionally, this compound modulates the immune response by affecting cytokine profiles and reducing inflammation .

Comparison with Similar Compounds

Gingerglycolipid C is unique among glycosylmonoacylglycerols due to its specific structure and binding properties. Similar compounds include:

This compound stands out due to its strong binding affinity to the 3CL pro enzyme and its potential use in antiviral therapies.

Properties

CAS No.

35949-86-1

Molecular Formula

C33H60O14

Molecular Weight

680.8 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C33H60O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h9-10,22-24,26-35,37-42H,2-8,11-21H2,1H3/b10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1

InChI Key

VROZOADUAPWACT-NYURTQROSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

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